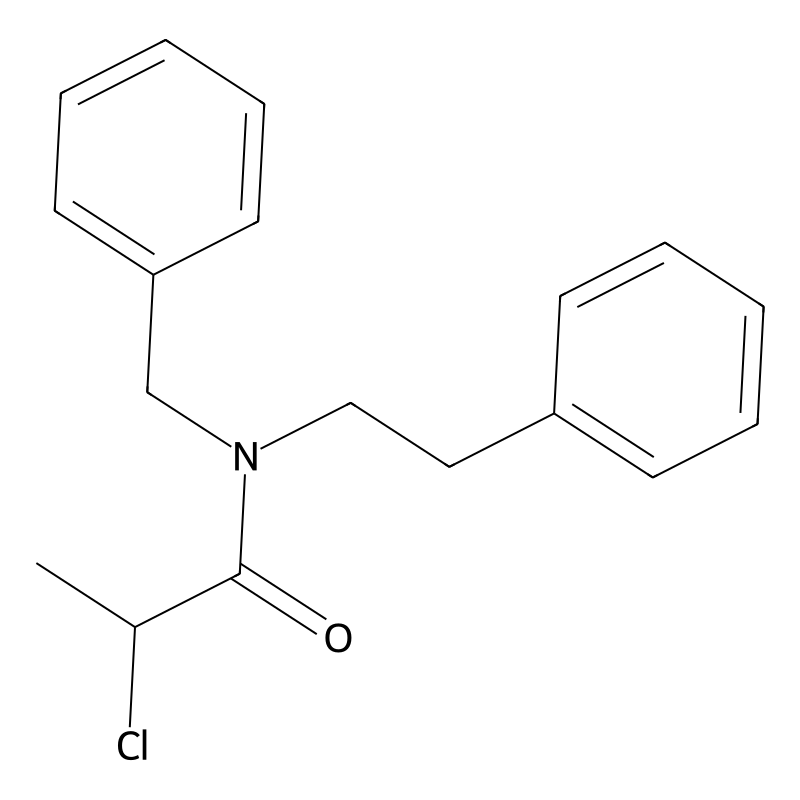

N-benzyl-2-chloro-N-(2-phenylethyl)propanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-benzyl-2-chloro-N-(2-phenylethyl)propanamide is an organic compound characterized by the molecular formula and a molecular weight of approximately 301.81 g/mol. This compound belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. The structure features a benzyl group, a chloro substituent, and a 2-phenylethyl group attached to the nitrogen atom, contributing to its unique chemical properties and potential biological activities .

- Hydrolysis: In the presence of water and an acid or base, the amide bond can be cleaved to yield the corresponding carboxylic acid and amine.

- Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.

- Reduction: The compound can be reduced to form secondary or primary amines using reducing agents like lithium aluminum hydride .

Research indicates that compounds similar to N-benzyl-2-chloro-N-(2-phenylethyl)propanamide may exhibit various biological activities, including:

- Anticonvulsant Properties: Some derivatives have shown potential in treating epilepsy by modulating neurotransmitter systems.

- Antimicrobial Activity: Certain structural analogs have demonstrated effectiveness against various bacterial strains.

- Potential as Peptidomimetics: The compound's structure allows it to mimic peptide behavior, which is valuable in drug design .

Several synthetic routes have been explored for producing N-benzyl-2-chloro-N-(2-phenylethyl)propanamide:

- Ugi Reaction: This multicomponent reaction involves mixing benzyl amine with aldehydes and isocyanides in a suitable solvent. The reaction conditions can significantly affect yield and purity .

- Ritter Reaction: In this method, a nitrile reacts with an alcohol in the presence of an acid catalyst to form an amide. This approach can be adapted for synthesizing related compounds .

- Direct Amidation: Reacting the corresponding carboxylic acid with benzylamine under coupling conditions (e.g., using coupling reagents like EDC or DCC) can yield the desired amide .

N-benzyl-2-chloro-N-(2-phenylethyl)propanamide has several applications:

- Pharmaceutical Research: It is used as a biochemical tool in proteomics research and drug discovery due to its ability to interact with biological targets.

- Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Peptidomimetic Studies: Its structure allows it to be explored as a potential peptidomimetic compound for therapeutic applications .

Studies involving N-benzyl-2-chloro-N-(2-phenylethyl)propanamide focus on its interactions with various biological molecules. For instance:

- Enzyme Inhibition: Research has examined how this compound interacts with specific enzymes, potentially inhibiting their activity and providing insights into its therapeutic effects.

- Receptor Binding Studies: Investigations into how this compound binds to different receptors can reveal its pharmacological profile and help in designing more effective drugs .

Several compounds share structural similarities with N-benzyl-2-chloro-N-(2-phenylethyl)propanamide. These include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-benzylacetamide | Contains an acetamide group instead of chloro | Known for analgesic properties |

| N-benzyl-N-(1-methylpropyl)propanamide | Features a branched alkyl chain | Exhibits different biological activity |

| 2-Chloro-N-(1-phenylethyl)propanamide | Lacks the benzyl group on nitrogen | May show distinct pharmacological effects |

The uniqueness of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide lies in its specific combination of functional groups, which enhances its potential interactions and biological activities compared to these similar compounds .